1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole
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Overview
Description
1-Benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an indole core substituted with a benzyl group and a spirocyclic dioxaspirodecane moiety, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole in the presence of a Lewis acid catalyst.
Spirocyclic Moiety Formation: The spirocyclic dioxaspirodecane moiety is formed through a cyclization reaction involving a diol and a suitable electrophile.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole positions, using reagents like sodium hydride or organolithium compounds.
Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-Benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole has diverse applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, useful in organic synthesis and material science.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in developing new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic moiety and indole core play crucial roles in binding to these targets, modulating their activity and triggering downstream biological pathways.
Comparison with Similar Compounds
1-Benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole can be compared with similar compounds like:
3-{1,4-Dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole-5-carbonitrile: This compound has a similar spirocyclic moiety but differs in the presence of a carbonitrile group.
5-Nitro-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole: The nitro group in this compound imparts different electronic properties and reactivity.
Benzenemethanol, 3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-: This compound lacks the indole core, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of the indole core, benzyl group, and spirocyclic moiety, which collectively contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-6-18(7-3-1)16-24-17-21(20-8-4-5-9-22(20)24)19-10-12-23(13-11-19)25-14-15-26-23/h1-10,17H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBBTSMKXOAWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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